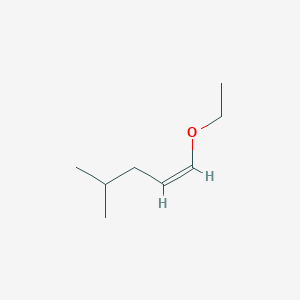
cis-(4-Methyl-1-pentenyl) ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-(4-Methyl-1-pentenyl) ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H21BrN2S2 and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
Cis-(4-Methyl-1-pentenyl) ethyl ether is a compound with the chemical formula C8H16O and a molecular weight of approximately 128.21 g/mol. This compound has garnered attention for its diverse applications in various fields including perfumery, flavoring, and potential therapeutic uses. This article explores its applications, supported by data tables and case studies.
Perfumery and Flavoring
This compound is primarily utilized in the fragrance and flavor industry due to its pleasant aromatic properties.
Key Applications:
- Perfume Composition : The compound is incorporated into perfumes to enhance scent profiles, often used in floral and fruity fragrances. It has been identified as a component in natural extracts from fruits such as quince, where it occurs in trace amounts .
- Flavoring Agents : Its flavoring properties make it suitable for use in food products, particularly in enhancing fruity flavors .
Pharmaceutical Applications
The potential medicinal properties of this compound are being explored, particularly in the context of its biological activities.
Research Insights:
- Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Therapeutic Potential : The compound may have applications in drug development due to its structural similarity to other bioactive compounds that have demonstrated anti-inflammatory and antimicrobial activities .
Chemical Synthesis and Industrial Applications
This compound serves as an intermediate in various chemical syntheses.
Industrial Uses:
- Synthesis of Other Compounds : It can be used as a building block for synthesizing more complex molecules in organic chemistry, particularly in the development of new materials and pharmaceuticals .
- Green Chemistry Applications : Its extraction and application processes are being studied under green chemistry principles, emphasizing sustainable practices in chemical manufacturing .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Perfumery | Ingredient in perfumes | Enhances floral and fruity notes |
| Flavoring | Food additive | Used to enhance fruity flavors |
| Pharmaceutical | Potential antioxidant | May prevent oxidative stress |
| Chemical Synthesis | Intermediate for complex molecules | Useful in organic synthesis |
Case Study 1: Fragrance Development
A study conducted on the use of this compound in perfume formulations revealed that its inclusion significantly improved the overall scent profile, making it a desirable ingredient for high-end perfumes. The study highlighted its compatibility with other fragrance components, leading to a more harmonious blend.
Case Study 2: Antioxidant Research
Research exploring the antioxidant properties of compounds similar to this compound demonstrated effective scavenging of free radicals. This suggests potential applications in developing dietary supplements aimed at reducing oxidative stress and associated health risks.
Propiedades
Número CAS |
16969-29-2 |
|---|---|
Fórmula molecular |
C21H21BrN2S2 |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(Z)-1-ethoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-9-7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5- |
Clave InChI |
PEGWCMWUBAGRKQ-ALCCZGGFSA-N |
SMILES |
CCOC=CCC(C)C |
SMILES isomérico |
CCO/C=C\CC(C)C |
SMILES canónico |
CCOC=CCC(C)C |
Sinónimos |
cis-(4-Methyl-1-pentenyl) ethyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















